Brexpiprazole impurity refers to the unwanted substances that may be present in the pharmaceutical compound brexpiprazole, an atypical antipsychotic medication used primarily for treating major depressive disorder and schizophrenia. The presence of impurities can affect the safety, efficacy, and quality of the drug. Understanding these impurities involves examining their sources, classifications, and implications for drug development and quality control.
Brexpiprazole is synthesized through complex chemical processes in pharmaceutical manufacturing. During these processes, various impurities can be generated due to incomplete reactions, degradation, or interaction with solvents and other reagents. Identifying and controlling these impurities is crucial to ensure the integrity of the final product .
Impurities in brexpiprazole can be classified into several categories:
The synthesis of brexpiprazole typically involves multiple steps, including the formation of key intermediates followed by coupling reactions to produce the final compound. The synthesis routes are designed to minimize impurities while maximizing yield.
Recent studies have focused on identifying critical impurities associated with brexpiprazole. Techniques such as liquid chromatography-mass spectrometry (LC-MS) have been employed to analyze these impurities during process development. The structures of several unknown impurities have been elucidated using various spectroscopy techniques, leading to improved control measures during manufacturing .
Brexpiprazole has a complex molecular structure characterized by its unique arrangement of atoms. Its molecular formula is , with a molar mass of approximately 433.57 g/mol .
The molecular structure can be represented in various formats, including:
CC(C)(C)N1CCN(C1)C(=O)C2=CC=CC=C2S(=O)(=O)N
InChI=1S/C25H27N3O2S/c1-17(2,3)21-19-11-10-18(12-21)22(30)29(24-23(19)31)28-15-16-6-4-5-7-8-9-14(16)13-20(28)25(24)26/h4-12H,13-15H2,1-3H3,(H,30,31)/t21-,24-,25-/m0/s1
Brexpiprazole undergoes various chemical reactions during its synthesis and degradation:
The stability of brexpiprazole has been evaluated under different stress conditions according to International Conference on Harmonization guidelines. Studies indicate that while brexpiprazole is stable under hydrolysis and photolysis, it is susceptible to oxidative degradation .
Brexpiprazole acts primarily as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while antagonizing serotonin 5-HT2A receptors. This dual action contributes to its therapeutic effects in treating psychiatric disorders.
The mechanism involves modulating neurotransmitter activity in the brain:
Key chemical properties include:
Relevant analyses such as stability indicating methods have confirmed that brexpiprazole maintains its integrity under specified storage conditions .
Brexpiprazole is primarily used in clinical settings for:
Research continues into its potential applications in other psychiatric disorders and its role in combination therapies with other medications.
Impurity profiling is indispensable in antipsychotic drug development due to the potential pharmacological activity, toxicity, or genotoxic risks of contaminants. Brexpiprazole’s molecular structure—featuring a quinolinone core linked to a benzothiophenylpiperazine moiety via a butoxy chain—creates multiple reactive sites susceptible to impurity formation during synthesis or storage [4] [7]. Key impurities include:
Oxidative Degradation Products: Brexpiprazole’s piperazine ring undergoes photo-oxidation to N-oxides when exposed to peroxides in excipients like polyvinylpyrrolidone (PVP). Cocrystallization with coformers (e.g., citric acid) mitigates this by shielding reactive sites [2].
Table 1: Major Brexpiprazole Impurities and Characteristics
Compound Name | Structure/Formula | Origin | Detection Method | Key Risk |
---|---|---|---|---|
Piperazine Butoxy Double-Grafting | C₄₁H₄₅N₅O₂S₂ (BRX-705A) | Over-alkylation during synthesis | HPLC, LC-MS | Efficacy interference |
Brexpiprazole N-Oxide | C₂₅H₂₇N₃O₃S | Photo-oxidation | UPLC-PDA | Reduced receptor affinity |
N-Nitroso-Brexpiprazole | C₂₀H₁₉N₃OS₂ | Nitrosamine contamination | GC-MS | Genotoxicity |
7-Hydroxyquinolin-2(1H)-one | C₉H₇NO₂ | Incomplete coupling or hydrolysis | NMR, IR | Process control marker |
Advanced analytical techniques—including high-resolution LC-MS, ¹H/¹³C-NMR, and IR spectroscopy—enable structural elucidation of these impurities. For instance, BRX-705A exhibits characteristic NMR shifts at δ 7.89 (d, J = 8.8 Hz) and 3.19 (bs, 8H) in CDCl₃, confirming its symmetrical di-substitution pattern [4]. Purity assessments via HPLC (>99%) are mandatory for impurity reference standards used in quality testing .
Global regulatory agencies enforce stringent limits on brexpiprazole impurities through ICH Q3A/B and ICH M7 guidelines. These stipulate:
Regulatory submissions must include complete impurity datasets—structural verification, synthesis pathways, and analytical validation reports—as demonstrated in patents (e.g., CN115108981A) for impurities like compound F [1]. Health Canada’s cancellation of a pediatric brexpiprazole submission (2022) underscores the criticality of comprehensive impurity data in regulatory approvals [6].
Agency | Guideline | Impurity Class | Action Limit | Documentation Required |
---|---|---|---|---|
FDA | ICH Q3A(R2) | Organic impurities | ≥0.05% (reporting) | Structure, bioactivity, MS/ NMR |
EMA | ICH M7 | Mutagenic impurities | ≤1.5 μg/day (TTC) | SAR analysis, Ames test data |
Health Canada | S.08.009 | Degradation products | Q1A(R2) stability protocols | Forced degradation studies |
NMPA | ChP 2020 | Residual solvents | Class 1 solvents: <2 ppm | GC headspace analysis |
Manufacturers implement Quality by Design (QbD) principles to control impurities, including:
Patents (e.g., CN106892909A) emphasize synthesizing and characterizing specified impurities—such as 5-(4-(4-(benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one—as reference standards for batch release testing [7]. Daicel Pharma supplies certified brexpiprazole impurities with CoAs (Certificates of Analysis) featuring ¹H-NMR, HPLC purity, and mass spectrometry data, ensuring alignment with pharmacopeial standards .
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0